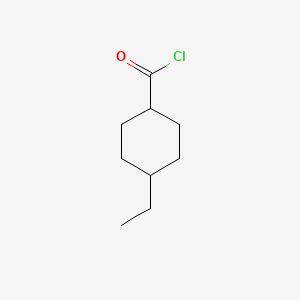
1-(benzyloxy)-7-chloro-6-fluoroisoquinoline
Vue d'ensemble
Description
1-(benzyloxy)-7-chloro-6-fluoroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and materials science. The presence of chlorine and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline can be synthesized through several synthetic routes. One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. The reaction conditions typically include the use of a strong base and a suitable solvent to facilitate the cyclization process . Another approach involves the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring through electrophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-chlorosuccinimide or fluorinating agents like Selectfluor.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
1-(benzyloxy)-7-chloro-6-fluoroisoquinoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its structural modifications .
Comparaison Avec Des Composés Similaires
- 1-Benzyloxy-7-chloro-6-fluoro-quinoline
- 1-Benzyloxy-7-chloro-6-fluoro-pyridine
- 1-Benzyloxy-7-chloro-6-fluoro-benzene
Uniqueness: 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
923022-55-3 |
|---|---|
Formule moléculaire |
C16H11ClFNO |
Poids moléculaire |
287.71 g/mol |
Nom IUPAC |
7-chloro-6-fluoro-1-phenylmethoxyisoquinoline |
InChI |
InChI=1S/C16H11ClFNO/c17-14-9-13-12(8-15(14)18)6-7-19-16(13)20-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Clé InChI |
MEYHERQCARSMET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC=CC3=CC(=C(C=C32)Cl)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8775200.png)
![4-Aminospiro[5.5]undec-3-EN-2-one](/img/structure/B8775204.png)
![2-(3,4-Dichlorophenyl)-3,4-dihydro-6-(methylthio)-2h-pyrano[2,3-b]pyridine](/img/structure/B8775216.png)

![6-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8775238.png)




![2-chloro-4H-benzo[d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B8775280.png)

